2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional methyl and phenyl substituents. Thienopyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Condensation Reaction: The initial step involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide to form an intermediate.
Chlorination: The intermediate is then subjected to chlorination using reagents like phosphorus oxychloride (POCl3) to introduce a chloro group.
Nucleophilic Substitution: Finally, the chloro intermediate undergoes nucleophilic substitution with 2-methylphenylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce any nitro or carbonyl groups present.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core.
Scientific Research Applications
2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and inflammatory disorders due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism by which 2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine ring instead of a thiophene ring, resulting in different chemical and biological properties.
Uniqueness
2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can translate into selective biological activity, making it a valuable compound for targeted therapeutic applications.
Properties
CAS No. |
81102-91-2 |
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Molecular Formula |
C14H13N3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3S/c1-9-5-3-4-6-12(9)17-13-11-7-8-18-14(11)16-10(2)15-13/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
LJXFUEPLTCYKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=CSC3=NC(=N2)C |
Origin of Product |
United States |
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